molecular formula C4H8ClN3O2 B14060142 3-Amino-2-chloro-3-(methylhydrazinylidene)propanoic acid

3-Amino-2-chloro-3-(methylhydrazinylidene)propanoic acid

Cat. No.: B14060142
M. Wt: 165.58 g/mol
InChI Key: DLXNVSRGOHFBDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcarboxy-2-chloroacetamidrazone typically involves the reaction of hydrazinecarboxylic acid with 2-chloro-1-iminoethyl. The reaction conditions often include the use of a methyl ester as a solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of N-Methylcarboxy-2-chloroacetamidrazone involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Methylcarboxy-2-chloroacetamidrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-Methylcarboxy-2-chloroacetamidrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Methylcarboxy-2-chloroacetamidrazone include:

Uniqueness

N-Methylcarboxy-2-chloroacetamidrazone is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various biomolecules. This versatility makes it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

3-amino-2-chloro-3-(methylhydrazinylidene)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN3O2/c1-7-8-3(6)2(5)4(9)10/h2,7H,1H3,(H2,6,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXNVSRGOHFBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN=C(C(C(=O)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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